
2,3-Dibromo-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibromo-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one is an organic compound characterized by the presence of bromine, hydroxy, and methoxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
2,3-Dibromo-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc in acetic acid.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Zinc in acetic acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2,3-dioxo-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one.
Reduction: Formation of 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one.
Substitution: Formation of 2,3-diamino-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one or 2,3-dithio-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one.
科学的研究の応用
2,3-Dibromo-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3-Dibromo-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms can enhance its reactivity and binding affinity to molecular targets.
類似化合物との比較
Similar Compounds
2,3-Dibromo-1-(2-hydroxyphenyl)propan-1-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one: Lacks the bromine atoms, which can influence its chemical properties and applications.
2,3-Dichloro-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one:
特性
CAS番号 |
39729-17-4 |
|---|---|
分子式 |
C16H14Br2O3 |
分子量 |
414.09 g/mol |
IUPAC名 |
2,3-dibromo-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C16H14Br2O3/c1-21-11-8-6-10(7-9-11)14(17)15(18)16(20)12-4-2-3-5-13(12)19/h2-9,14-15,19H,1H3 |
InChIキー |
ACMLYNXQGMLUOX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(C(C(=O)C2=CC=CC=C2O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


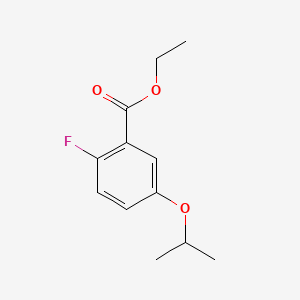
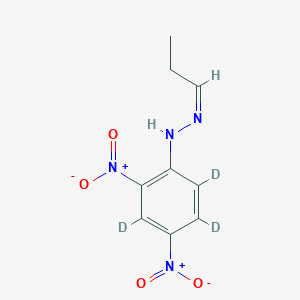
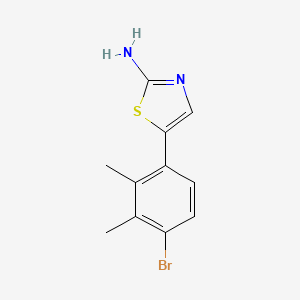
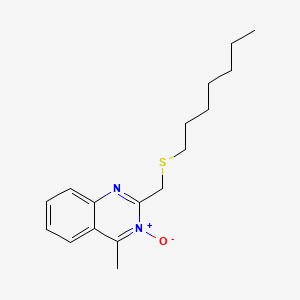


![Acetamide, N-[4-[[[4-(diethylamino)cyclohexyl]amino]sulfonyl]phenyl]-](/img/structure/B14022944.png)
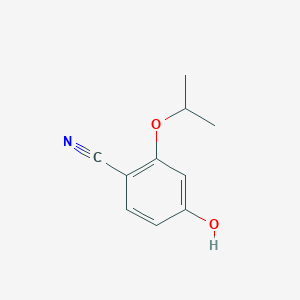

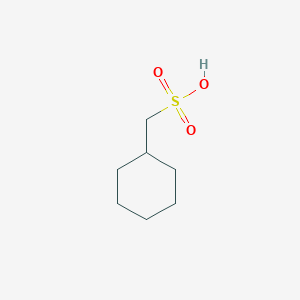
![2-bromo-4-[(E)-2-carboxyethenyl]-6-methoxyphenolate](/img/structure/B14022978.png)
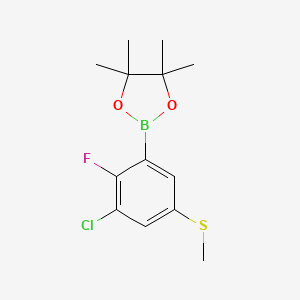
![(1S)-7'-[[Bis(1-methylethyl)amino]carbonyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7-carboxylic acid](/img/structure/B14022986.png)

